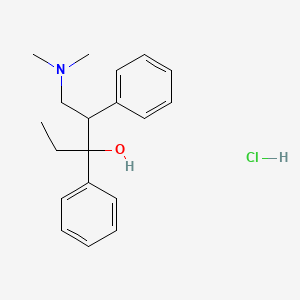
beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride: is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl group, and a phenyl group attached to a benzeneethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, dimethylamine, and various acids and bases to control the pH. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, potentially altering their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure, often used in similar chemical reactions.
Dimethylamine: A secondary amine with two methyl groups, used in various industrial applications.
Trimethylamine: A tertiary amine with three methyl groups, known for its strong odor and use in organic synthesis
Uniqueness
Beta-((Dimethylamino)methyl)-alpha-ethyl-alpha-phenylbenzeneethanol hydrochloride is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions. This complexity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
37013-30-2 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
1-(dimethylamino)-2,3-diphenylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-4-19(21,17-13-9-6-10-14-17)18(15-20(2)3)16-11-7-5-8-12-16;/h5-14,18,21H,4,15H2,1-3H3;1H |
InChI Key |
BLVXNGSLGLMKMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(CN(C)C)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















